
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound known for its unique structure and significant biological activity. This compound has been studied extensively for its potential therapeutic applications, particularly in the field of antiviral research, due to its ability to inhibit certain viral enzymes .
Méthodes De Préparation
The synthesis of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the imidazo ring followed by the benzodiazepine ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.
Applications De Recherche Scientifique
Anti-HIV Activity
One of the most notable applications of TIBO is its role as an anti-HIV agent. Research has shown that TIBO derivatives exhibit potent inhibitory effects against HIV-1 reverse transcriptase (RT), making them valuable in the development of antiretroviral therapies. The compound's mechanism involves competitive inhibition of the enzyme, which is crucial for viral replication.
- Case Study: Etravirine Development
- A significant advancement stemming from TIBO research is the development of etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Etravirine demonstrates efficacy against HIV strains resistant to first-generation NNRTIs.
- Studies indicate that etravirine maintains activity against multiple drug-resistant HIV strains due to its unique binding profile to RT, influenced by the structural characteristics derived from TIBO .
Drug Design and Synthesis
TIBO serves as a scaffold for the synthesis of novel compounds aimed at enhancing antiviral activity and reducing toxicity. The structure-activity relationship (SAR) studies have guided modifications leading to more effective derivatives.
- Synthesis Approaches:
Neuropharmacological Investigations
Beyond its antiviral properties, TIBO has been studied for potential neuropharmacological effects. Its benzodiazepine-like structure suggests possible anxiolytic or sedative properties.
- Research Findings:
Data Table: Summary of Applications
Conclusion and Future Directions
The compound 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one continues to be a focal point in medicinal chemistry research. Its applications extend beyond anti-HIV therapies into potential neuropharmacological domains. Ongoing studies are expected to further elucidate its mechanisms of action and pave the way for new therapeutic agents that can tackle viral resistance and enhance patient outcomes.
Future research should focus on:
- Exploring additional therapeutic applications beyond antiviral activity.
- Conducting clinical trials to assess safety and efficacy in human subjects.
- Investigating potential combination therapies involving TIBO derivatives for enhanced antiviral efficacy.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as viral enzymes. By binding to these enzymes, the compound inhibits their activity, thereby preventing the replication of the virus. The pathways involved in this process include the disruption of viral DNA or RNA synthesis and the inhibition of viral protein production .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can be compared with other similar compounds, such as:
Benzodiazepines: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Imidazoles: While imidazoles have a simpler ring structure, they exhibit similar reactivity and are used in various chemical and pharmaceutical applications.
Tetrahydroimidazo compounds: These compounds have a similar tetrahydroimidazo ring system but may differ in their additional ring structures and substituents.
The uniqueness of this compound lies in its combined imidazo and benzodiazepine rings, which confer distinct chemical and biological properties.
Activité Biologique
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one), is a synthetic compound belonging to the imidazo-benzodiazepine class. This compound has garnered significant attention due to its biological activity, particularly its anti-HIV properties. This article reviews its synthesis, biological mechanisms, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of TIBO is characterized by a fused imidazole and benzodiazepine ring system. The compound can be synthesized through various methods that typically involve multi-step reactions. The synthesis often includes modifications at specific positions on the benzodiazepine ring to enhance biological activity.
Table 1: Structural Features of TIBO and Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
TIBO | Imidazo-benzodiazepine core | Anti-HIV activity |
9-Chloro-5-methylimidazo[4,5]benzodiazepine | Lacks tetrahydro structure | Different pharmacological profile |
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione | Contains a thione group | Varying reactivity |
Anti-HIV Activity
TIBO has been extensively studied for its anti-HIV properties. Research indicates that it effectively inhibits HIV-1 replication by targeting the reverse transcriptase enzyme essential for viral replication. The compound exhibits low cytotoxicity while maintaining high potency against the virus.
- In Vitro Studies : TIBO has demonstrated significant inhibition of HIV-1 replication in cell cultures. For instance, studies report that certain analogues of TIBO achieved an IC50 value as low as , comparable to established antiretroviral drugs like AZT (zidovudine) .
Structure-Activity Relationships (SAR)
The biological efficacy of TIBO and its derivatives can be attributed to specific structural modifications. Variations in substituents at the N-6 position significantly influence anti-HIV activity.
- Key Findings :
Study 1: Synthesis and Activity Evaluation
In one study published in PubMed, researchers synthesized various TIBO analogues and evaluated their anti-HIV activity. They found that modifications at the N-6 position led to varying degrees of activity against HIV-1. The most active compounds were those with specific methyl substitutions .
Study 2: Comparative Analysis with Other Compounds
A comparative analysis was conducted with related compounds to assess their biological profiles. The study highlighted that while some analogues lacked significant anti-HIV activity, others showed promise as potential antiviral agents due to their structural similarities to TIBO .
Propriétés
IUPAC Name |
11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-14-10-8(5-12-7)3-2-4-9(10)13-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCOIIPIKEYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=C(CN1)C=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925453 | |
Record name | 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126233-79-2 | |
Record name | 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126233792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.